Stellettin M

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

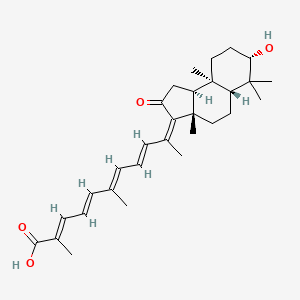

Stellettin M, also known as this compound, is a useful research compound. Its molecular formula is C30H42O4 and its molecular weight is 466.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cytotoxicity Against Cancer Cells

Stellettin M has demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that it exhibits potent anti-proliferative properties, particularly against stomach cancer (AGS) cells. In vitro studies have shown that this compound can induce apoptosis through various mechanisms, including the activation of caspases and modulation of key signaling pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| AGS | Low nM | Apoptosis induction via caspase activation |

| A549 | Low nM | G1 arrest, apoptosis, and autophagy induction |

Neuroprotective Effects

This compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease. It is believed to protect neuronal cells from oxidative stress and apoptosis, potentially offering a novel therapeutic avenue for neuroprotection.

Study on Hepatocellular Carcinoma (HCC)

A study evaluated the effects of this compound on human hepatoma cells (HA22T). The results indicated that this compound significantly inhibited cell migration and invasion by downregulating matrix metalloproteinases (MMP-2 and MMP-9) and upregulating tissue inhibitors of metalloproteinases (TIMP-1 and TIMP-2). This suggests its potential utility in preventing metastasis in liver cancer.

Study on Oral Squamous Cell Carcinoma (OSCC)

Research demonstrated that this compound induces endoplasmic reticulum stress and mitochondrial dysfunction in OSCC cells, leading to increased apoptosis. The compound's ability to enhance the expression of apoptotic markers further supports its role as a promising agent in cancer therapy.

Structural Characteristics

This compound is structurally similar to other compounds in the stellettin family but exhibits distinct biological activities. Its chemical structure has been elucidated through spectroscopic methods, confirming its classification as an isomalabaricane triterpenoid.

Propiedades

Fórmula molecular |

C30H42O4 |

|---|---|

Peso molecular |

466.7 g/mol |

Nombre IUPAC |

(2E,4E,6E,8E,10Z)-10-[(3aS,5aR,7S,9aR,9bS)-7-hydroxy-3a,6,6,9a-tetramethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalen-3-ylidene]-2,6-dimethylundeca-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C30H42O4/c1-19(11-9-13-21(3)27(33)34)10-8-12-20(2)26-22(31)18-24-29(6)17-15-25(32)28(4,5)23(29)14-16-30(24,26)7/h8-13,23-25,32H,14-18H2,1-7H3,(H,33,34)/b11-9+,12-8+,19-10+,21-13+,26-20+/t23-,24-,25-,29-,30-/m0/s1 |

Clave InChI |

HQKNXSLBDXDYEF-BPBRLBPSSA-N |

SMILES isomérico |

C/C(=C\C=C\C(=C\1/C(=O)C[C@@H]2[C@@]1(CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)O)C)C)\C)/C=C/C=C(\C)/C(=O)O |

SMILES canónico |

CC(=CC=CC(=C1C(=O)CC2C1(CCC3C2(CCC(C3(C)C)O)C)C)C)C=CC=C(C)C(=O)O |

Sinónimos |

stellettin M |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.